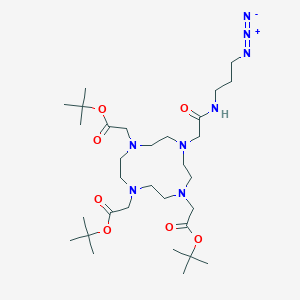

Azido-mono-amide-DOTA-tris(t-Bu ester)

Beschreibung

BenchChem offers high-quality Azido-mono-amide-DOTA-tris(t-Bu ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azido-mono-amide-DOTA-tris(t-Bu ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C31H58N8O7 |

|---|---|

Molekulargewicht |

654.8 g/mol |

IUPAC-Name |

tert-butyl 2-[4-[2-(3-azidopropylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |

InChI |

InChI=1S/C31H58N8O7/c1-29(2,3)44-26(41)22-37-15-13-36(21-25(40)33-11-10-12-34-35-32)14-16-38(23-27(42)45-30(4,5)6)18-20-39(19-17-37)24-28(43)46-31(7,8)9/h10-24H2,1-9H3,(H,33,40) |

InChI-Schlüssel |

QCIDPVZTCWQMOH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCCN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Azido-mono-amide-DOTA-tris(t-Bu ester)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-mono-amide-DOTA-tris(t-Bu ester), a key bifunctional chelator used in the development of advanced molecular imaging agents and radiopharmaceuticals.

Core Concepts

Azido-mono-amide-DOTA-tris(t-Bu ester) is a macrocyclic chelating agent derivative designed for the stable complexation of radiometals and subsequent conjugation to biomolecules. Its structure is engineered for a "click chemistry" approach to bioconjugation, a method known for its high efficiency and specificity.[1][2]

The molecule consists of three key functional components:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) Core: This macrocyclic structure forms highly stable complexes with a variety of metal ions, which is crucial for preventing the premature release of radioactive metals in biological systems.[3]

-

Tris(t-Bu ester) Protection: Three of the four carboxylic acid groups of the DOTA cage are protected as tert-butyl esters. This protection strategy prevents unwanted side reactions during the conjugation process and can be removed under acidic conditions to allow for metal chelation.[3][4]

-

Azido-mono-amide Linker: A single carboxylic acid group is modified with a short linker terminating in an azide (B81097) (-N₃) group. This azide functionality is the reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling covalent attachment to alkyne-modified biomolecules such as peptides, antibodies, or nanoparticles.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Azido-mono-amide-DOTA-tris(t-Bu ester) is presented below.

| Property | Value | Reference(s) |

| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-(azidopropyl ethylacetamide) | [5] |

| CAS Number | 1402795-92-9 | [1] |

| Molecular Formula | C₃₁H₅₈N₈O₇ | [1] |

| Molecular Weight | 654.85 g/mol | [1] |

| Purity | >96% (typically) | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | [3] |

Quantitative Data: Chelation Stability

| Metal Ion | log KML | Application |

| Ga³⁺ | 21.3 - 26.0 | PET Imaging |

| Cu²⁺ | 22.5 | PET Imaging |

| Y³⁺ | 24.9 | Radiotherapy |

| In³⁺ | 23.9 | SPECT Imaging |

| Lu³⁺ | 21.5 - 22.4 | Radiotherapy |

| Ac³⁺ | High (qualitative) | Radiotherapy |

| Zr⁴⁺ | High (qualitative) | PET Imaging |

Note: Stability constants can vary with experimental conditions (temperature, ionic strength).

Experimental Protocols & Workflows

The following sections provide detailed methodologies for the key experimental procedures involving Azido-mono-amide-DOTA-tris(t-Bu ester).

General Workflow

The overall process for creating a radiolabeled biomolecule using this chelator involves a multi-step process, as illustrated in the diagram below.

Caption: General workflow for bioconjugation and radiolabeling.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of Azido-mono-amide-DOTA-tris(t-Bu ester) to an alkyne-modified biomolecule (e.g., a peptide or antibody).

Materials:

-

Alkyne-modified biomolecule

-

Azido-mono-amide-DOTA-tris(t-Bu ester)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous DMSO

-

Purification system (e.g., size-exclusion chromatography (SEC) or HPLC)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the alkyne-modified biomolecule in PBS to a final concentration of 1-5 mg/mL.

-

Dissolve Azido-mono-amide-DOTA-tris(t-Bu ester) in anhydrous DMSO to create a 10 mM stock solution.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO, respectively.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 5-10 fold molar excess of Azido-mono-amide-DOTA-tris(t-Bu ester).

-

Add the THPTA/TBTA ligand to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Purify the DOTA-biomolecule conjugate using an appropriate method such as SEC to remove excess reagents and byproducts.

-

Caption: Step-by-step workflow for CuAAC bioconjugation.

Protocol 2: Deprotection and Radiolabeling

This protocol outlines the removal of the tert-butyl ester protecting groups and the subsequent chelation of a radiometal.

Materials:

-

Lyophilized DOTA-biomolecule conjugate

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Ultrapure water

-

Radiometal solution (e.g., ¹⁷⁷LuCl₃, ⁶⁸GaCl₃) in a suitable buffer

-

Ammonium acetate (B1210297) or sodium acetate buffer (0.1 M, pH 4.5-5.5)

-

Heating block or water bath

-

Purification system (e.g., C18 Sep-Pak cartridge, radio-HPLC)

Procedure:

-

Deprotection:

-

Reconstitute the lyophilized DOTA-biomolecule conjugate in a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS.

-

Incubate at room temperature for 2-4 hours with occasional vortexing.

-

Remove the TFA under a stream of nitrogen and lyophilize the deprotected conjugate.

-

-

Radiolabeling:

-

Reconstitute the deprotected DOTA-biomolecule conjugate in the acetate buffer.

-

Add the radiometal solution to the conjugate.

-

Incubate the reaction mixture at an elevated temperature (e.g., 95°C for 15-30 minutes for ¹⁷⁷Lu or ⁶⁸Ga). Optimal temperature and time may vary depending on the radiometal and biomolecule.

-

-

Purification of Radiolabeled Product:

-

Purify the radiolabeled biomolecule from unchelated radiometal using a C18 Sep-Pak cartridge or radio-HPLC.

-

Protocol 3: Quality Control

Materials:

-

Instant thin-layer chromatography (iTLC) strips

-

Radio-HPLC system

-

Appropriate mobile phases for iTLC and HPLC

Procedure:

-

Radiochemical Purity (RCP) by iTLC:

-

Spot a small aliquot of the final product onto an iTLC strip.

-

Develop the strip using a suitable mobile phase (e.g., 0.1 M sodium citrate (B86180) for ¹⁷⁷Lu-DOTA conjugates).

-

Analyze the strip using a radio-TLC scanner to determine the percentage of radiolabeled conjugate versus free radiometal.

-

-

RCP by radio-HPLC:

-

Inject an aliquot of the final product onto a radio-HPLC system equipped with a suitable column (e.g., C18).

-

Elute with a gradient of solvents (e.g., water/acetonitrile with 0.1% TFA).

-

Monitor the eluate with a UV detector and a radioactivity detector to confirm the identity and purity of the radiolabeled product.

-

Conclusion

Azido-mono-amide-DOTA-tris(t-Bu ester) is a versatile and powerful tool for the development of targeted radiopharmaceuticals and molecular imaging agents. Its bifunctional nature, combining a robust chelating core with a "clickable" azide handle, facilitates the straightforward and efficient labeling of a wide range of biomolecules. The detailed protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their work, ultimately contributing to the advancement of nuclear medicine and personalized therapies.

References

- 1. precisepeg.com [precisepeg.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chempep.com [chempep.com]

- 4. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macrocyclics.com [macrocyclics.com]

An In-Depth Technical Guide to Azido-mono-amide-DOTA-tris(t-Bu ester): A Key Bifunctional Chelator for Drug Development

This technical guide provides a comprehensive overview of Azido-mono-amide-DOTA-tris(t-Bu ester), a critical bifunctional chelator for researchers, scientists, and drug development professionals. The document details its chemical structure, physicochemical properties, and its application in the synthesis of radiopharmaceuticals and other targeted molecular agents. Detailed experimental protocols for its synthesis, bioconjugation via click chemistry, and subsequent radiolabeling are provided to facilitate its practical application in the laboratory.

Core Chemical Structure and Properties

Azido-mono-amide-DOTA-tris(t-Bu ester) is a derivative of the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The core DOTA structure is renowned for its ability to form highly stable complexes with a variety of metal ions, particularly trivalent metals like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Gadolinium(III) (Gd³⁺), making it an ideal scaffold for developing radiopharmaceuticals and MRI contrast agents.[1]

The "tris(t-Bu ester)" modification protects three of the four carboxylic acid groups of DOTA, leaving one free for modification. In this specific compound, this free carboxylic acid is coupled to an azido-containing linker via an amide bond. This bifunctional nature is key to its utility:

-

DOTA Macrocycle: Serves as a robust chelating agent for radiometals.

-

Azido Group: Provides a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for efficient and specific covalent attachment to biomolecules such as peptides, antibodies, or small molecules that have been functionalized with an alkyne group.[2]

-

tert-Butyl Esters: These protecting groups prevent unwanted side reactions during the bioconjugation step and can be readily removed under acidic conditions to allow for metal chelation.

This molecular design enables the modular construction of targeted imaging and therapeutic agents, where a targeting moiety is linked to a metal-chelating unit.

Physicochemical and Technical Data

The following table summarizes the key quantitative data for Azido-mono-amide-DOTA-tris(t-Bu ester).

| Property | Value |

| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-(azidopropyl ethylacetamide) |

| Molecular Formula | C₃₁H₅₈N₈O₇ |

| Molecular Weight | 654.85 g/mol |

| CAS Number | 1402795-92-9 |

| Appearance | White to off-white solid |

| Purity | >96% |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons. |

| Storage Conditions | Store at -20°C for long-term stability. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Azido-mono-amide-DOTA-tris(t-Bu ester), its conjugation to a target molecule via click chemistry, and the subsequent radiolabeling with Gallium-68.

Protocol 1: Synthesis of Azido-mono-amide-DOTA-tris(t-Bu ester)

This protocol describes the synthesis starting from the commercially available DOTA-tris(t-Bu ester).

Materials:

-

DOTA-tris(t-Bu ester)

-

N-(3-Azidopropyl)acetamide

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve DOTA-tris(t-Bu ester) (1 equivalent) in anhydrous DMF. Add NHS (1.2 equivalents) and DCC (1.2 equivalents) or HATU (1.2 equivalents) and HOBt (1.2 equivalents). Stir the reaction mixture at room temperature for 4-6 hours to activate the free carboxylic acid.

-

Amide Coupling: To the activated ester solution, add N-(3-Azidopropyl)acetamide (1.5 equivalents). Stir the reaction at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used). Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Azido-mono-amide-DOTA-tris(t-Bu ester).

Protocol 2: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the azido-functionalized DOTA derivative to an alkyne-modified peptide.

Materials:

-

Azido-mono-amide-DOTA-tris(t-Bu ester)

-

Alkyne-modified peptide

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM solution of Azido-mono-amide-DOTA-tris(t-Bu ester) in DMSO.

-

Prepare a 10 mM solution of the alkyne-modified peptide in water or a suitable buffer.

-

Prepare a 50 mM solution of CuSO₄ in water.

-

Prepare a 100 mM solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM solution of THPTA in water.

-

-

Reaction Setup: In a microcentrifuge tube, add the alkyne-modified peptide solution. Add 2-5 equivalents of the Azido-mono-amide-DOTA-tris(t-Bu ester) stock solution.

-

Catalyst Preparation: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio.

-

Click Reaction: Add the CuSO₄/THPTA mixture to the peptide/azide mixture to a final copper concentration of 1-2 mM. Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

Purification: Purify the DOTA-conjugated peptide using size-exclusion chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove excess reagents and the catalyst.

Protocol 3: Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol outlines the chelation of ⁶⁸Ga by the DOTA-conjugated peptide.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl

-

DOTA-conjugated peptide

-

Sodium acetate buffer (1 M, pH 4.5)

-

Sterile water for injection

-

C18 Sep-Pak cartridge

-

Sterile 0.9% sodium chloride solution

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain a solution of ⁶⁸GaCl₃.

-

Reaction Mixture Preparation: In a sterile reaction vial, dissolve the DOTA-conjugated peptide (typically 10-50 µg) in sodium acetate buffer.

-

Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the vial containing the DOTA-conjugated peptide. Heat the reaction mixture at 95°C for 5-10 minutes.

-

Purification of Radiolabeled Peptide:

-

Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.

-

Load the reaction mixture onto the C18 cartridge. The ⁶⁸Ga-DOTA-peptide will be retained.

-

Wash the cartridge with sterile water to remove any unchelated ⁶⁸Ga.

-

Elute the purified ⁶⁸Ga-DOTA-peptide from the cartridge with a small volume of ethanol.

-

Dilute the ethanolic solution with sterile 0.9% sodium chloride to obtain an injectable formulation.

-

-

Quality Control: Analyze the radiochemical purity of the final product using radio-TLC or radio-HPLC.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.

References

An In-depth Technical Guide to Azido-mono-amide-DOTA-tris(t-Bu ester): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-mono-amide-DOTA-tris(t-Bu ester), a key bifunctional chelator in the development of targeted radiopharmaceuticals and molecular imaging agents. This document details its chemical and physical properties, provides a detailed methodology for its synthesis and subsequent conjugation, and discusses its stability and applications in the field of drug development.

Core Properties

Azido-mono-amide-DOTA-tris(t-Bu ester) is a derivative of the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its structure is designed for a dual function: the DOTA macrocycle strongly chelates a variety of metal ions, particularly lanthanides and other trivalent metals used in medical imaging (PET, SPECT) and radiotherapy, while the azido (B1232118) group provides a reactive handle for covalent attachment to biomolecules via "click chemistry". The three tert-butyl ester groups protect the carboxylates of the DOTA cage during synthesis and conjugation, and can be removed under acidic conditions prior to metal chelation.

Table 1: Physicochemical Properties of Azido-mono-amide-DOTA-tris(t-Bu ester)

| Property | Value | Source |

| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-(azidopropyl ethylacetamide) | [1] |

| Molecular Formula | C₃₁H₅₈N₈O₇ | [1] |

| Molecular Weight | 654.85 g/mol | [2] |

| CAS Number | 1402795-92-9 | [1][3] |

| Appearance | White to off-white solid | Generic |

| Purity | Typically ≥95% (HPLC) | [1] |

| Solubility | Good solubility in common organic solvents such as chloroform, dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). | [4] |

| Storage Conditions | Store at -20°C for short-term and -80°C for long-term storage (up to 6 months). | [2] |

Synthesis and Characterization

The synthesis of Azido-mono-amide-DOTA-tris(t-Bu ester) typically involves a two-step process starting from the commercially available DOTA-tris(t-Bu ester). The first step is the activation of the single free carboxylic acid on the DOTA-tris(t-Bu ester) molecule, followed by coupling with an amino-azide linker.

Experimental Protocol: Synthesis

Step 1: Activation of DOTA-tris(t-Bu ester)

-

Dissolve DOTA-tris(t-Bu ester) (1 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Add N-Hydroxysuccinimide (NHS) (1.1 equivalents) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct. The resulting solution containing the DOTA-tris(t-Bu ester)-NHS ester is used directly in the next step.

Step 2: Amide Coupling with an Amino-Azide Linker

-

To the solution of DOTA-tris(t-Bu ester)-NHS ester, add an amino-azide linker (e.g., 3-azidopropan-1-amine) (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to yield Azido-mono-amide-DOTA-tris(t-Bu ester) as a white solid.

Characterization

The successful synthesis of the product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the characteristic peaks for the DOTA macrocycle, the t-Bu ester groups, and the azido-alkyl-amide linker.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): The purity of the compound should be assessed by reverse-phase HPLC.

Experimental Workflow: Conjugation to Biomolecules via Click Chemistry

Azido-mono-amide-DOTA-tris(t-Bu ester) is designed for conjugation to alkyne-modified biomolecules (e.g., peptides, proteins, antibodies, or nanoparticles) using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction.

General Protocol for CuAAC Conjugation

-

Preparation of Reagents:

-

Dissolve the alkyne-modified biomolecule in an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Prepare stock solutions of Azido-mono-amide-DOTA-tris(t-Bu ester) in a water-miscible organic solvent like DMSO.

-

Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270) in water.

-

Prepare a stock solution of a copper(I)-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), in water.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-modified biomolecule and a molar excess (typically 5-10 equivalents) of the Azido-mono-amide-DOTA-tris(t-Bu ester) solution.

-

Add the THPTA ligand to the mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Reaction and Purification:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

-

Once the reaction is complete, the DOTA-biomolecule conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC) for proteins or dialysis to remove excess reagents.

-

Deprotection and Radiometal Labeling

Prior to radiolabeling, the tert-butyl ester protecting groups on the DOTA cage must be removed to allow for efficient chelation of the metal ion.

Deprotection Protocol

-

Treat the purified DOTA(tBu)₃-biomolecule conjugate with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (B1312306) (TIS) and water (e.g., 95:2.5:2.5 TFA:TIS:water).

-

The reaction time will depend on the stability of the biomolecule, but is typically 1-3 hours at room temperature.

-

Remove the TFA by evaporation under a stream of nitrogen.

-

Purify the deprotected conjugate, for example, by preparative HPLC.

Radiometal Labeling Protocol

-

Dissolve the deprotected DOTA-biomolecule conjugate in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium acetate, pH 5-6).

-

Add the desired radiometal (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁸⁹Zr) in a buffered solution.

-

Heat the reaction mixture at an appropriate temperature (ranging from room temperature to 95°C) for 15-30 minutes.

-

The radiolabeling efficiency should be determined by radio-TLC or radio-HPLC.

-

Purify the radiolabeled conjugate from unchelated radiometal using a size-exclusion cartridge.

Stability

DOTA and its derivatives are renowned for forming highly stable and kinetically inert complexes with a wide range of metal ions. The conversion of one of the carboxylic acid arms to an amide, as in Azido-mono-amide-DOTA-tris(t-Bu ester), can slightly reduce the thermodynamic stability of the resulting metal complex compared to the parent DOTA. However, the kinetic inertness, which is crucial for in vivo applications to prevent the release of the radiometal, generally remains very high. Studies on similar DOTA-monoamide conjugates have shown that they retain sufficient stability for use in radiopharmaceutical development. The triazole linkage formed via the click reaction is also highly stable under physiological conditions.

Applications in Drug Development

The unique properties of Azido-mono-amide-DOTA-tris(t-Bu ester) make it a valuable tool in several areas of drug development:

-

Targeted Radiopharmaceuticals: By conjugating this chelator to targeting vectors such as antibodies, peptides, or small molecules, it is possible to deliver therapeutic radioisotopes specifically to diseased tissues, such as tumors, thereby minimizing off-target toxicity.

-

Molecular Imaging Probes: The same targeting principle can be applied to deliver diagnostic radioisotopes for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). This allows for the visualization of biological processes and the diagnosis and staging of diseases.

-

Theranostics: The ability of DOTA to chelate both diagnostic and therapeutic radioisotopes enables the development of theranostic agents. A single targeting molecule can be labeled with a diagnostic isotope for imaging and patient selection, and then with a therapeutic isotope for treatment.

Conclusion

Azido-mono-amide-DOTA-tris(t-Bu ester) is a versatile and powerful bifunctional chelator that plays a critical role in the advancement of targeted radiopharmaceuticals and molecular imaging agents. Its well-defined chemical properties, straightforward synthesis and conjugation chemistry, and the high stability of its metal complexes make it an indispensable tool for researchers and scientists in the field of drug development. This guide provides the foundational knowledge and protocols necessary for the effective utilization of this important molecule in creating the next generation of targeted diagnostics and therapeutics.

References

An In-depth Technical Guide to Bifunctional Chelators for Radiolabeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nuclear medicine and molecular imaging, bifunctional chelators (BFCs) are indispensable molecular bridges. They form a critical link between a targeting biomolecule, such as a monoclonal antibody or a peptide, and a metallic radionuclide. This union creates a radiopharmaceutical agent capable of delivering diagnostic or therapeutic radiation to a specific biological target with high precision. The design and selection of an appropriate BFC are paramount, as the chelator's properties significantly influence the stability, in vivo behavior, and overall efficacy of the resulting radiopharmaceutical.

A bifunctional chelator is characterized by two key components: a strong metal-chelating unit and a reactive functional group. The chelating moiety securely binds the radiometal, preventing its release in vivo, which could otherwise lead to off-target toxicity. The functional group allows for covalent conjugation to the targeting biomolecule. This guide provides a comprehensive overview of the core principles of bifunctional chelators, their application with various radiometals, and detailed methodologies for their use in the development of radiopharmaceuticals.

The Core Concept of Bifunctional Chelators

The fundamental role of a bifunctional chelator is to create a stable complex between a metallic radionuclide and a targeting vector. This relationship is crucial for the successful application of the resulting radiopharmaceutical in either diagnostic imaging or targeted therapy.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of the Azide (B81097) Group in Click Chemistry Bioconjugation

This technical guide provides a comprehensive overview of the azide group's pivotal role in click chemistry, a class of reactions prized for their efficiency and biocompatibility. We will delve into the chemical properties of azides that make them ideal for bioconjugation, explore the mechanisms of the two primary azide-alkyne cycloaddition reactions, present quantitative data for reaction comparison, and provide detailed experimental protocols for practical application in research and development.

The Azide Group: A Bioorthogonal Linchpin

The azide functional group (N₃) is the cornerstone of many click chemistry reactions due to a unique combination of properties.[1] It is a high-energy, linear functional group composed of three nitrogen atoms.[1][2] Despite its high energy, it exhibits remarkable stability and bioorthogonality.[1][3]

Key Properties:

-

Bioorthogonality : The azide group is virtually absent in biological systems and does not react with naturally occurring functional groups like amines or hydroxyls.[4][5][6] This inertness ensures that when an azide-modified molecule is introduced into a complex biological environment, it will react exclusively with its intended partner, typically an alkyne.[5]

-

Small Size : The small, unobtrusive nature of the azide group means it can be incorporated into biomolecules, such as proteins, nucleic acids, or glycans, with minimal perturbation to their structure and function.[4]

-

Stability : Azides are stable in aqueous environments and under a wide range of pH (typically 4-12) and temperature conditions, making them compatible with physiological environments.[3][4][]

-

Specific Reactivity : The azide acts as a 1,3-dipole that readily undergoes cycloaddition reactions with alkynes or as a soft electrophile that can react with soft nucleophiles like phosphines (in Staudinger ligations).[1][8][9]

These characteristics make the azide an ideal chemical "handle" for the precise and efficient covalent linking of molecules in complex biological settings.[10]

Core Mechanisms: Azide-Alkyne Cycloaddition

The most prominent application of the azide group in bioconjugation is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable 1,2,3-triazole ring.[11] This reaction is primarily carried out via two highly refined methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective process that exclusively produces the 1,4-disubstituted triazole isomer.[4][12] The reaction requires a copper(I) catalyst, which is typically generated in situ by reducing a copper(II) salt (like CuSO₄) with an agent such as sodium ascorbate (B8700270).[13]

The mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner, greatly accelerating the reaction rate compared to the uncatalyzed version.[14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the issue of copper cytotoxicity, which can be a limitation for in vivo applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[10][15][16] This reaction is a metal-free alternative that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.[6][]

The high ring strain of the cyclooctyne provides the activation energy for the cycloaddition to proceed rapidly and without the need for a catalyst.[] This makes SPAAC exceptionally well-suited for labeling live cells and for in vivo imaging applications.[6] However, SPAAC typically results in a mixture of 1,4- and 1,5-regioisomers.[12][18]

Quantitative Data Comparison

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed and efficiency against concerns about catalyst toxicity.

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (Highly dependent on cyclooctyne structure)[12] |

| Typical Reaction Time | 30 minutes to a few hours[12] | 1 to 12 hours (can be longer for less reactive alkynes)[12] |

| Typical Reactant Conc. | >10 µM[12] | Can be higher to achieve reasonable reaction times[12] |

| Yields | Near-quantitative[12][19] | Generally high, but can be lower than CuAAC[12] |

| Regioselectivity | Exclusively 1,4-disubstituted triazole[12] | Mixture of 1,4- and 1,5-regioisomers[12] |

| Biocompatibility | Limited by copper toxicity, though ligands can mitigate this[12][15][16] | Excellent, widely used for in vivo applications[6][12] |

Stability of the Resulting Triazole Linkage

A key advantage of using azide-alkyne click chemistry is the exceptional stability of the resulting 1,2,3-triazole ring.[20] This linkage is significantly more robust than other common bioconjugation linkages like esters or hydrazones, making it ideal for applications requiring long-term stability in biological environments.[20] The aromatic nature of the triazole contributes to its high resistance to chemical and enzymatic degradation.[20]

| Condition | Stability of 1,2,3-Triazole Linkage |

| Proteases | Highly resistant to cleavage[20] |

| Acidic Hydrolysis (e.g., 0.1 M HCl) | Stable[20] |

| Basic Hydrolysis (e.g., 0.1 M NaOH) | Stable[20] |

| Oxidation (e.g., H₂O₂) | Stable[20] |

| Reduction (e.g., DTT, GSH) | Stable[20] |

Applications in Research and Drug Development

The reliability and orthogonality of azide-based click chemistry have made it an indispensable tool in various fields:

-

Drug Development : Click chemistry is used to synthesize novel drug candidates, create antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios, and discover new leads through fragment-based approaches.[1][21][]

-

Chemical Proteomics : It enables activity-based protein profiling (ABPP), the identification of drug targets, and the study of post-translational modifications (PTMs) by metabolically labeling proteins with azide- or alkyne-containing amino acids or sugars.[23][24]

-

Bioconjugation : Azides are used to attach probes like fluorophores, biotin, or polyethylene (B3416737) glycol (PEG) to specific sites on proteins, peptides, and nucleic acids for imaging, purification, and therapeutic applications.[5][19][25]

-

Live-Cell Imaging : The biocompatibility of SPAAC, in particular, allows for the real-time visualization of biological processes inside living cells without causing cellular damage.[6][]

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions for protein bioconjugation. Researchers should optimize concentrations, reaction times, and purification methods for their specific biomolecules and reagents.

General Workflow for Bioconjugation

Protocol 1: General CuAAC for Protein Bioconjugation

This protocol describes the conjugation of an azide-modified cargo molecule to a protein containing a terminal alkyne.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0; avoid TRIS as it can chelate copper).[12]

-

Azide-containing cargo molecule (e.g., azide-fluorophore) dissolved in DMSO or water.

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

-

Copper-chelating ligand, such as THPTA, stock solution (e.g., 50 mM in water).[13][26]

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).[13]

-

(Optional) Aminoguanidine to prevent side reactions with arginine residues.[13][19]

Procedure:

-

In a microcentrifuge tube, add the alkyne-modified protein to the buffer to achieve the desired final concentration (e.g., 25-50 µM).[12]

-

Add the azide-containing cargo from its stock solution to the desired final concentration (typically a 5-10 fold molar excess over the protein).[12]

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, mix appropriate volumes to achieve the final desired concentration in the reaction (e.g., final concentration of 0.1 mM CuSO₄ and 0.5 mM ligand). Let it stand for 1-2 minutes.[13][26]

-

Add the catalyst premix to the protein/azide mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).[26]

-

Gently mix the solution and incubate at room temperature for 1-3 hours. To prevent oxygen from diffusing in, which can inhibit the reaction, the tube should be closed.[13]

-

Monitor the reaction progress using an appropriate method (e.g., SDS-PAGE, LC-MS).

-

Purify the resulting conjugate using a suitable method like size-exclusion chromatography (SEC) or dialysis to remove excess reagents and the copper catalyst.

Protocol 2: General SPAAC for Protein Bioconjugation

This protocol describes the reaction of an azide-modified protein with a strained alkyne (e.g., DBCO)-functionalized molecule.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).[12]

-

Strained alkyne molecule (e.g., DBCO-fluorophore) dissolved in a compatible organic solvent like DMSO.[12]

Procedure:

-

In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL or 20-50 µM).[12]

-

Add the strained alkyne from its stock solution to the desired final concentration (typically a 3-10 fold molar excess over the protein).[12] The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <10% v/v) to maintain protein stability.[12]

-

Gently mix the solution and incubate at room temperature or 37°C.[12]

-

Reaction times can vary widely (1 to 12 hours or longer) depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[12]

-

Monitor the reaction progress (e.g., by LC-MS or SDS-PAGE if there is a significant mass change).

-

Once the reaction is complete, purify the conjugate using a suitable method (e.g., SEC, dialysis) to remove unreacted small molecules.

Conclusion

The azide group is a uniquely powerful tool in modern chemical biology and drug development. Its combination of small size, stability, and highly specific, bioorthogonal reactivity with alkynes has made it central to the success of click chemistry. The development of both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methodologies provides researchers with a versatile toolkit to construct precisely defined bioconjugates for a vast array of applications, from basic research to the development of next-generation therapeutics. The robust and stable triazole linkage formed ensures that these conjugates maintain their integrity in demanding biological environments.

References

- 1. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]

- 2. Azide - Wikipedia [en.wikipedia.org]

- 3. qyaobio.com [qyaobio.com]

- 4. bioclone.net [bioclone.net]

- 5. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 23. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. info.gbiosciences.com [info.gbiosciences.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. jenabioscience.com [jenabioscience.com]

The Strategic Role of Tert-Butyl Ester Protecting Groups in the Synthesis of DOTA-Based Chelators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of bifunctional chelators is a cornerstone in the development of targeted radiopharmaceuticals and magnetic resonance imaging (MRI) contrast agents. Among these, derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) are paramount due to their ability to form highly stable and kinetically inert complexes with a variety of metal ions. The strategic use of protecting groups is essential for the regioselective synthesis of DOTA conjugates. This guide provides an in-depth examination of the function of tert-butyl (t-Bu) ester protecting groups in DOTA synthesis, offering detailed protocols and quantitative data to support researchers in this field.

Core Function of Tert-Butyl Ester Protection in DOTA Synthesis

The primary challenge in synthesizing DOTA-biomolecule conjugates is to selectively functionalize one of the four carboxylic acid arms while leaving the other three available for metal chelation. This is where protecting groups become critical. The use of tert-butyl esters to temporarily block three of the four carboxylates is a widely adopted and effective strategy.

The resulting intermediate, commonly known as DOTA-tris(t-Bu ester), is a versatile building block.[1] Its key features are:

-

Bifunctional Design: The structure possesses a single free carboxylic acid, which serves as a reactive handle for covalent attachment to biomolecules like peptides, antibodies, or nanoparticles.[1] This allows for precise, site-specific conjugation.

-

Controlled Reactivity: The tert-butyl ester groups are stable under basic conditions, preventing unwanted side reactions at these positions during the coupling of the free carboxylic acid to an amine-containing biomolecule.[2] This meticulous control simplifies complex synthetic pathways.[1]

-

Facilitated Chelation: After conjugation, the tert-butyl groups can be efficiently removed under acidic conditions to reveal the three remaining carboxylic acids.[1] These, along with the fourth carboxylate (now part of an amide bond), form the powerful chelating cavity required for stable metal complexation.

This strategy prevents the potential for intermolecular cross-linking and ensures that the DOTA moiety is attached to the biomolecule in a well-defined manner.[2]

Chemical Pathway: Protection and Deprotection

The stability of the tert-butyl ester is key to its utility. It is robust enough to withstand various reaction conditions, yet it can be cleaved under specific, mild acidic conditions without degrading sensitive biomolecules.

Deprotection Mechanism: The cleavage is typically achieved using trifluoroacetic acid (TFA). The mechanism involves the protonation of the ester's carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation, which then eliminates a proton to form isobutylene (B52900) gas.[3] This process efficiently regenerates the free carboxylic acids required for chelation.

Quantitative Data Presentation

The efficiency of synthesis and deprotection steps is critical for overall yield. The following table summarizes quantitative data from various reported synthetic procedures.

| Step | Reagents & Conditions | Yield (%) | Reference |

| Synthesis of DOTA-tris(t-Bu ester) Intermediate | |||

| 1. Tris-alkylation of cyclen | t-butyl bromoacetate, NaHCO₃, ACN | 42-54% | [4] |

| 1. Tris-alkylation of cyclen | t-butyl bromoacetate, NaOAc, DMA | 56% | [4] |

| 1. Alkylation of DO3A-t-Bu-ester with an alkyne-terminated PEG linker | DO3A-t-Bu-ester, KHCO₃, DMF, 60°C | 94% | [5] |

| 2. Hydrolysis of ethyl ester precursor | 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-cyclen, LiOH, THF/H₂O | 94% | [2] |

| Overall Yield for DOTA-tris(t-Bu ester) | Two-step synthesis via ethyl bromoacetate alkylation and subsequent hydrolysis | 92% | [2] |

| Deprotection of t-Bu Esters | |||

| Deprotection of alkyne-terminated DO3A-t-Bu-ester derivative | Formic acid, 65°C | 95% | [5] |

| Deprotection of a closomer-DO3A(t-Bu)₁₂ conjugate | 80% TFA in DCM | Complete | [5] |

| Cleavage and deprotection from solid-phase peptide synthesis | TFA/TIS/H₂O (95:2.5:2.5) | N/A | [6][7] |

Note: Yields can vary significantly based on reaction scale, purity of starting materials, and specific reaction conditions.

Detailed Experimental Protocols

Precise and reproducible methodologies are essential for successful synthesis. The following sections provide detailed protocols for key experiments.

This two-step procedure, adapted from Hu et al., boasts a high overall yield and avoids column chromatography.[2]

Step A: Synthesis of 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

-

To a solution of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tris(t-Bu ester)) in acetonitrile (B52724) (CH₃CN), add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Heat the mixture to 55-60°C under a nitrogen atmosphere.

-

Add ethyl bromoacetate (1.0 equivalent) in CH₃CN dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter off the K₂CO₃ and remove the solvent under reduced pressure to yield the product.

-

Reported Yield: 98%[2]

-

Step B: Selective Hydrolysis to DOTA-tris(t-Bu) ester

-

Dissolve the product from Step A in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add lithium hydroxide (B78521) (LiOH, 4.0 equivalents).

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the hydrolysis is complete, neutralize the solution with HCl (1N).

-

Extract the aqueous layer with dichloromethane (B109758) (DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent to obtain the final product.

-

Reported Yield: 94%[2]

-

This protocol is typical for the final step in solid-phase peptide synthesis (SPPS) where the DOTA-conjugate is cleaved from the resin and deprotected simultaneously.

-

Treat the resin-bound, fully protected DOTA-peptide conjugate with a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.[6][7]

-

Allow the reaction to proceed for 2-4 hours at room temperature. TIS acts as a scavenger to trap the released tert-butyl cations and other reactive species.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude deprotected peptide-conjugate by adding it to cold diethyl ether.

-

Centrifuge to pellet the product, decant the ether, and wash the pellet multiple times with cold ether to remove residual scavengers and TFA.

-

Dry the crude product under vacuum.

-

Purify the final DOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Note: A disadvantage of using DOTA-tris(tert-butyl ester) can be the relatively long deprotection times required for complete cleavage, which can sometimes lead to incomplete deprotection and complicate purification.[8]

Conclusion

The use of tert-butyl ester protecting groups is a sophisticated and highly effective strategy in the synthesis of DOTA-based bifunctional chelators. This approach provides meticulous control over reactivity, enabling the regioselective attachment of the DOTA macrocycle to complex biomolecules.[1] While challenges such as ensuring complete deprotection exist, the methods described herein are well-established and have profoundly impacted the development of advanced diagnostic and therapeutic agents.[1] The DOTA-tris(t-Bu ester) intermediate remains a foundational tool for researchers and drug development professionals aiming to create next-generation targeted molecular imaging probes and radiopharmaceuticals.[1]

References

- 1. chempep.com [chempep.com]

- 2. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Azido-mono-amide-DOTA-tris(t-Bu ester) for Molecular Imaging Probes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-mono-amide-DOTA-tris(t-Bu ester), a key bifunctional chelator in the development of targeted molecular imaging probes. We will delve into its chemical properties, synthesis, and applications, with a focus on its use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This guide also offers detailed experimental protocols and quantitative data to facilitate its integration into research and development workflows.

Introduction to Azido-mono-amide-DOTA-tris(t-Bu ester)

Azido-mono-amide-DOTA-tris(t-Bu ester) is a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA and its derivatives are widely recognized for their ability to form highly stable complexes with a variety of metal ions, a critical feature for in vivo applications.[1] This particular derivative has been engineered with specific functionalities to streamline the development of sophisticated imaging agents.

The core structure consists of:

-

A DOTA macrocycle: This forms a robust cage for chelating radiometals such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Lutetium-177 (¹⁷⁷Lu), which are commonly used in PET and SPECT imaging, as well as targeted radionuclide therapy.[1]

-

An azido (B1232118) (-N₃) group: This functional group is designed for bio-orthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This allows for the efficient and site-specific conjugation of the DOTA chelator to a biomolecule of interest (e.g., a peptide, antibody, or small molecule) that has been modified to contain an alkyne group.

-

Three tert-butyl (t-Bu) ester protecting groups: These groups temporarily shield three of the four carboxylic acid arms of the DOTA macrocycle. This protection strategy prevents unwanted side reactions during the conjugation process and can be removed under acidic conditions prior to radiolabeling.

Chemical Properties:

| Property | Value |

| Chemical Formula | C₃₁H₅₈N₈O₇ |

| Molecular Weight | 654.85 g/mol |

| CAS Number | 1402795-92-9 |

| Purity | Typically >96% |

Data Presentation: Performance of DOTA-based Imaging Probes

The following tables summarize key quantitative data for DOTA-conjugated imaging probes, with a focus on ⁶⁸Ga-labeled RGD peptides for imaging αvβ3 integrin expression, a key player in angiogenesis and tumor progression.

Table 1: In Vitro Performance of ⁶⁸Ga-DOTA-RGD Peptides

| Parameter | Monomeric RGD | Dimeric RGD | Tetrameric RGD | Reference |

| IC₅₀ (nM) | 23.9 ± 1.22 | 8.99 ± 1.20 | 1.74 ± 1.18 | [3] |

| Log P (octanol/water) | -4.37 ± 0.13 | -4.04 ± 0.15 | -3.76 ± 0.07 | [3] |

Table 2: In Vivo Tumor Uptake of ⁶⁸Ga-DOTA-RGD Peptides (2 hours post-injection)

| Peptide | Tumor Uptake (%ID/g) | Reference |

| Monomeric RGD | 3.30 ± 0.30 | [3] |

| Dimeric RGD | 5.24 ± 0.27 | [3] |

| Tetrameric RGD | 7.11 ± 0.67 | [3] |

Table 3: In Vivo Stability of ⁶⁸Ga-DOTA-Peptide Conjugates

| Timepoint | Intact Conjugate in Plasma (%) | Intact Conjugate in Urine (%) | Reference |

| 5 min | 4.9 ± 0.9 | 6.1 ± 1.1 | [3] |

| 60 min | 1.4 ± 0.3 | 4.2 ± 0.4 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Azido-mono-amide-DOTA-tris(t-Bu ester), its conjugation to an alkyne-modified peptide via click chemistry, the deprotection of the t-Bu esters, and subsequent radiolabeling with ⁶⁸Ga.

Synthesis of Azido-mono-amide-DOTA-tris(t-Bu ester)

This protocol describes the synthesis starting from the commercially available DOTA-tris(t-Bu ester).

Materials:

-

DOTA-tris(t-Bu ester)

-

3-Azidopropylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

-

N-Hydroxysuccinimide (NHS) (if using DCC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and Hexanes for chromatography

Procedure:

-

Activation of DOTA-tris(t-Bu ester):

-

Dissolve DOTA-tris(t-Bu ester) (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) dissolved in anhydrous DCM dropwise to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Evaporate the solvent under reduced pressure to obtain the crude NHS-activated DOTA-tris(t-Bu ester).

-

-

Amidation with 3-Azidopropylamine:

-

Dissolve the crude NHS-activated DOTA-tris(t-Bu ester) in anhydrous DMF.

-

Add 3-Azidopropylamine (1.2 equivalents) and TEA (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Azido-mono-amide-DOTA-tris(t-Bu ester).

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of Azido-mono-amide-DOTA-tris(t-Bu ester) to an alkyne-modified peptide (e.g., Alkyne-c(RGDfK)).

Materials:

-

Azido-mono-amide-DOTA-tris(t-Bu ester)

-

Alkyne-modified peptide

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

Procedure:

-

Prepare stock solutions of all reagents.

-

In a reaction vial, dissolve the alkyne-modified peptide in a mixture of water and DMSO.

-

Add the Azido-mono-amide-DOTA-tris(t-Bu ester) stock solution (typically 1.5-2 equivalents).

-

Add the THPTA or TBTA ligand solution, followed by the CuSO₄ solution.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently heated if necessary.

-

Monitor the reaction progress by HPLC.

-

Purify the resulting DOTA-peptide conjugate by preparative HPLC.

Deprotection of t-Bu Esters

Materials:

-

DOTA-peptide-tris(t-Bu ester) conjugate

-

Trifluoroacetic acid (TFA)

-

Water

-

Triisopropylsilane (TIS) (scavenger)

Procedure:

-

Dissolve the purified DOTA-peptide-tris(t-Bu ester) conjugate in a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS.

-

Stir the mixture at room temperature for 2-4 hours.

-

Remove the TFA by rotary evaporation or by precipitation with cold diethyl ether.

-

Wash the precipitated peptide with cold diethyl ether and dry under vacuum.

-

Purify the deprotected DOTA-peptide by HPLC.

Radiolabeling with ⁶⁸Ga

Materials:

-

Deprotected DOTA-peptide conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl

-

Sodium acetate buffer (pH 4.0-4.5)

-

Heating block

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the deprotected DOTA-peptide conjugate dissolved in sodium acetate buffer.

-

Adjust the pH of the reaction mixture to 4.0-4.5.

-

Heat the reaction mixture at 90-95 °C for 5-10 minutes.

-

Determine the radiochemical purity using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for in vivo applications.

Visualization of Workflow and Signaling Pathway

The following diagrams, created using the DOT language, illustrate the experimental workflow for developing a ⁶⁸Ga-DOTA-RGD imaging probe and the targeted signaling pathway.

Caption: Experimental workflow for the development of a ⁶⁸Ga-DOTA-RGD PET probe.

Caption: Targeted αvβ3 integrin signaling pathway for PET imaging with ⁶⁸Ga-DOTA-RGD.

Conclusion

Azido-mono-amide-DOTA-tris(t-Bu ester) is a versatile and powerful tool for the development of targeted molecular imaging probes. Its well-defined structure, incorporating a robust chelator, a bio-orthogonal handle for conjugation, and a reliable protecting group strategy, facilitates the streamlined synthesis of highly specific imaging agents. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their efforts to advance molecular imaging and personalized medicine.

References

The Cornerstone of Radiopharmaceuticals: A Technical Guide to DOTA and its Core Principles

For Researchers, Scientists, and Drug Development Professionals

The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has become an indispensable scaffold in the design and development of radiopharmaceuticals for both diagnostic imaging and targeted therapy. Its remarkable ability to form highly stable complexes with a variety of radiometals has positioned it at the forefront of nuclear medicine, enabling the precise delivery of radiation to pathological tissues. This technical guide provides an in-depth exploration of the fundamental principles of DOTA in radiopharmaceuticals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to aid researchers in this dynamic field.

The Chemistry and Function of DOTA

DOTA is a twelve-membered tetraaza macrocycle with four pendant carboxylate arms.[1] This unique structure allows it to act as a powerful octadentate ligand, securely encapsulating trivalent metal ions through co-ordination with its four nitrogen atoms and four carboxylate groups.[1] The resulting complex exhibits exceptional thermodynamic stability and kinetic inertness, which are critical for in vivo applications to prevent the release of the free radiometal, which could lead to off-target toxicity.[2][3][4]

The primary function of DOTA in radiopharmaceuticals is to serve as a bifunctional chelating agent. One functional end, the macrocyclic cavity, firmly binds the radiometal. The other end can be covalently attached to a targeting moiety, such as a peptide or antibody, which directs the radiopharmaceutical to a specific biological target, for instance, receptors overexpressed on cancer cells.[5][6]

Key Radiometals Chelated by DOTA

DOTA's versatility allows for the chelation of a wide range of radiometals, making it suitable for both diagnostic and therapeutic applications. The choice of radiometal depends on its decay characteristics, such as the type of emission (e.g., positron for PET, beta or alpha for therapy), half-life, and energy.

| Radiometal | Application | Half-life | Emission Type | Key DOTA-based Radiopharmaceuticals |

| Gallium-68 (⁶⁸Ga) | PET Imaging | 68 minutes | Positron (β+) | [⁶⁸Ga]Ga-DOTA-TATE, [⁶⁸Ga]Ga-DOTA-TOC, [⁶⁸Ga]Ga-DOTA-NOC |

| Lutetium-177 (¹⁷⁷Lu) | Radionuclide Therapy (PRRT) | 6.7 days | Beta (β-), Gamma (γ) | [¹⁷⁷Lu]Lu-DOTA-TATE, [¹⁷⁷Lu]Lu-DOTA-TOC |

| Actinium-225 (²²⁵Ac) | Targeted Alpha Therapy (TAT) | 10.0 days | Alpha (α) | [²²⁵Ac]Ac-DOTA-TATE |

| Yttrium-90 (⁹⁰Y) | Radionuclide Therapy (PRRT) | 64.1 hours | Beta (β-) | [⁹⁰Y]Y-DOTA-TOC |

Applications in Nuclear Medicine

Positron Emission Tomography (PET) Imaging

For PET imaging, DOTA is commonly chelated with Gallium-68 (⁶⁸Ga).[7][8] ⁶⁸Ga is a positron-emitting radionuclide with a convenient half-life of 68 minutes, which is well-suited for imaging studies.[7][9] DOTA-based PET radiopharmaceuticals, such as [⁶⁸Ga]Ga-DOTA-TATE, are widely used for the diagnosis, staging, and monitoring of neuroendocrine tumors (NETs) which overexpress somatostatin (B550006) receptors.[8][10][11]

Peptide Receptor Radionuclide Therapy (PRRT)

In the realm of therapy, DOTA is frequently paired with beta-emitting radionuclides like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), or the alpha-emitter Actinium-225 (²²⁵Ac).[12][13] PRRT with [¹⁷⁷Lu]Lu-DOTA-TATE has become a standard of care for patients with inoperable or metastatic NETs.[12][13] The beta particles emitted by ¹⁷⁷Lu deliver a cytotoxic radiation dose to the tumor cells, while the accompanying gamma emission allows for simultaneous imaging to monitor treatment response.[12] Targeted Alpha Therapy (TAT) with ²²⁵Ac-DOTA-conjugates is a promising emerging modality, as alpha particles have a high linear energy transfer and a short range, resulting in highly localized and potent cell killing.[5][14]

Experimental Protocols

Radiolabeling of DOTA-peptides with Gallium-68

This protocol is a generalized procedure for the manual radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTA-conjugated peptide (e.g., DOTA-TATE)

-

Sterile 0.1 M HCl

-

Sodium acetate (B1210297) buffer (e.g., 1.14 M)

-

Sterile water for injection

-

Heating block or water bath

-

Lead-shielded hot cell

-

C18 Sep-Pak light cartridge (for purification, if necessary)

-

Ethanol (B145695) and saline for cartridge pre-conditioning

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃ in solution.[15]

-

In a sterile reaction vial, add the desired amount of DOTA-conjugated peptide (typically 10-20 µg).[15]

-

Transfer a measured activity of the [⁶⁸Ga]GaCl₃ eluate (e.g., 70-260 MBq) to the reaction vial.[15]

-

Adjust the pH of the reaction mixture to 3.8-4.0 using sodium acetate buffer.[15]

-

Incubate the reaction vial at 95°C for 10 minutes.[15]

-

Allow the vial to cool to room temperature.

-

(Optional) For purification, pre-condition a C18 Sep-Pak light cartridge with ethanol followed by saline. Pass the reaction mixture through the cartridge, wash with saline, and elute the final product with an ethanol/saline mixture.[15]

Radiolabeling of DOTA-peptides with Lutetium-177

This protocol outlines a general method for the manual radiolabeling of a DOTA-conjugated peptide with ¹⁷⁷Lu.

Materials:

-

[¹⁷⁷Lu]LuCl₃ solution

-

DOTA-conjugated peptide (e.g., DOTA-TATE)

-

Sodium acetate or ammonium (B1175870) acetate buffer

-

Ascorbic acid solution (as a radioprotectant)

-

Sterile water for injection

-

Heating block or water bath

-

Lead-shielded hot cell

-

DTPA solution (for quenching)

Procedure:

-

In a sterile reaction vial, dissolve the DOTA-conjugated peptide in the chosen buffer.

-

Add ascorbic acid solution to the vial to prevent radiolysis.

-

Add the desired activity of [¹⁷⁷Lu]LuCl₃ to the reaction vial.

-

Adjust the pH of the reaction mixture to between 4.0 and 4.5.[16][17]

-

Incubate the reaction at 80-100°C for 20-30 minutes.[16]

-

After cooling, a small amount of DTPA solution can be added to chelate any remaining free ¹⁷⁷Lu.

-

Perform quality control to determine the radiochemical purity.

Quality Control of DOTA-based Radiopharmaceuticals

Ensuring the quality and purity of the final radiopharmaceutical product is paramount for patient safety and efficacy. The primary quality control parameter is the radiochemical purity (RCP), which should typically be greater than 95%.

| Quality Control Method | Parameter Measured | Typical Acceptance Criteria |

| High-Performance Liquid Chromatography (HPLC) | Radiochemical purity, identification of radiolabeled product and impurities.[18] | > 95% |

| Instant Thin-Layer Chromatography (iTLC) | Radiochemical purity (separation of radiolabeled peptide from free radionuclide).[15] | < 3-5% free radionuclide |

| pH Measurement | pH of the final product | Within a specified range (e.g., 4.5-8.5) |

| Sterility Test | Absence of microbial contamination | Sterile |

| Endotoxin Test | Endotoxin levels | Within acceptable limits |

Conclusion

DOTA has firmly established itself as a cornerstone in the field of radiopharmaceuticals. Its robust chelation chemistry, versatility in complexing various radiometals, and the high stability of its complexes have enabled the development of highly effective agents for both PET imaging and radionuclide therapy. A thorough understanding of the principles outlined in this guide is essential for researchers and drug development professionals seeking to innovate and advance the next generation of targeted radiopharmaceuticals. As new targeting moieties and radionuclides emerge, the fundamental role of DOTA is set to continue, driving progress in personalized medicine and improving patient outcomes.

References

- 1. DOTA (chelator) - Wikipedia [en.wikipedia.org]

- 2. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00977G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. brieflands.com [brieflands.com]

- 7. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Challenges and Best Practices in DOTA PET Imaging of Neuroendocrine Tumors [picture-this.in]

- 11. Application of 68Ga-DOTA-TATE PET/CT in metastatic neuroendocrine tumor of gastrointestinal origin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptide Receptor Radionuclide Therapy: Looking Back, Looking Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peptide Receptor Radionuclide Therapy (PRRT): Innovations and Improvements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization [mdpi.com]

- 18. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azido-mono-amide-DOTA-tris(t-Bu ester) for Researchers and Drug Development Professionals

CAS Number: 1402795-92-9

This technical guide provides a comprehensive overview of Azido-mono-amide-DOTA-tris(t-Bu ester), a key bifunctional chelator used in the development of radiopharmaceuticals and molecular imaging agents. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, applications, and relevant experimental protocols.

Core Chemical Properties

Azido-mono-amide-DOTA-tris(t-Bu ester) is a derivative of the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The presence of an azide (B81097) group facilitates covalent attachment to biomolecules via "click chemistry," while the DOTA cage is capable of stably chelating a variety of metal ions, particularly radiometals used in medical imaging and therapy.[1][2][3] The tris(t-Bu ester) protecting groups offer controlled reactivity during synthesis and bioconjugation.

The key quantitative data for this compound are summarized in the table below:

| Property | Value | Reference(s) |

| CAS Number | 1402795-92-9 | [4][5] |

| Molecular Formula | C₃₁H₅₈N₈O₇ | [4] |

| Molecular Weight | 654.85 g/mol | [4] |

| Purity | Typically >95% | [4] |

| Appearance | White to off-white solid | [6] |

| Storage Conditions | Recommended storage at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month. | [7][8] |

Applications in Research and Drug Development

Azido-mono-amide-DOTA-tris(t-Bu ester) is a versatile tool in the field of bioconjugation and radiopharmaceutical development. Its primary application lies in the site-specific labeling of biomolecules such as peptides, antibodies, and nanoparticles.[9][10]

Key Applications Include:

-

Radiolabeling: The DOTA moiety forms highly stable complexes with a wide range of radionuclides, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), and Copper-64 (⁶⁴Cu).[2][11] This makes it invaluable for the development of agents for Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and targeted radionuclide therapy.[1][2]

-

Click Chemistry: The terminal azide group allows for highly efficient and specific conjugation to molecules containing an alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4] This "click" reaction is bio-orthogonal, meaning it does not interfere with biological processes, making it ideal for modifying sensitive biomolecules.

-

Targeted Imaging and Therapy: By conjugating this molecule to a targeting vector (e.g., a peptide that binds to a specific cancer receptor), researchers can create probes that deliver a radioactive payload directly to the site of disease. This enables both the visualization of tumors and the targeted delivery of therapeutic radiation.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving Azido-mono-amide-DOTA-tris(t-Bu ester).

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating Azido-mono-amide-DOTA-tris(t-Bu ester) to an alkyne-modified biomolecule (e.g., a peptide or protein).

Materials:

-

Azido-mono-amide-DOTA-tris(t-Bu ester)

-

Alkyne-modified biomolecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I) stabilizing ligand

-

Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvent for dissolving reagents (e.g., DMSO, water)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Azido-mono-amide-DOTA-tris(t-Bu ester) in an appropriate solvent like DMSO.

-

Dissolve the alkyne-modified biomolecule in a degassed buffer.

-

Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper ligand (THPTA or TBTA) in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with a molar excess (typically 1.5-5 equivalents) of Azido-mono-amide-DOTA-tris(t-Bu ester).

-

Add the copper ligand to the mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-100 µM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

-

Purification:

-

Purify the resulting DOTA-conjugated biomolecule to remove unreacted starting materials and catalyst. Common purification methods include size-exclusion chromatography (e.g., PD-10 desalting columns), reversed-phase high-performance liquid chromatography (RP-HPLC), or dialysis.

-

Deprotection of t-Butyl Esters

Prior to radiolabeling, the tert-butyl ester protecting groups on the DOTA moiety must be removed to allow for metal chelation.

Materials:

-

DOTA(t-Bu)₃-conjugated biomolecule

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% TIS, and 2.5% water.

-

Deprotection Reaction:

-

Dissolve the lyophilized DOTA(t-Bu)₃-conjugated biomolecule in the cleavage cocktail.

-

Incubate at room temperature for 2-4 hours.

-

-

Product Precipitation and Washing:

-